2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol 2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458526
InChI: InChI=1S/C12H26N2O/c1-11(2)14(7-8-15)10-12-5-4-6-13(3)9-12/h11-12,15H,4-10H2,1-3H3
SMILES: CC(C)N(CCO)CC1CCCN(C1)C
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol

2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol

CAS No.:

Cat. No.: VC13458526

Molecular Formula: C12H26N2O

Molecular Weight: 214.35 g/mol

* For research use only. Not for human or veterinary use.

2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol -

Specification

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
IUPAC Name 2-[(1-methylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C12H26N2O/c1-11(2)14(7-8-15)10-12-5-4-6-13(3)9-12/h11-12,15H,4-10H2,1-3H3
Standard InChI Key IAWBPFTVCDODPO-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCN(C1)C
Canonical SMILES CC(C)N(CCO)CC1CCCN(C1)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features:

  • A piperidine ring substituted with a methyl group at the 1-position.

  • An isopropylamino group linked via a methylene bridge to the piperidine's 3-position.

  • A terminal ethanol moiety connected to the secondary amine .

The SMILES notation (CC(C)N(CCO)C1CCCN(C1)C) and InChIKey (OJEXMPXWAAGCRO-LLVKDONJSA-N) confirm its stereochemistry, with the (R)-enantiomer being the biologically active form.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₄N₂O
Molecular Weight200.32 g/mol
cLogP3.6
Hydrogen Bond Donors2 (NH, OH)
Hydrogen Bond Acceptors3 (N, O)
Topological Polar Surface Area44.5 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps:

  • Core Piperidine Formation: 1-Methylpiperidine is functionalized at the 3-position via Friedel-Crafts alkylation or Grignard reactions .

  • Isopropylamino-Ethanol Integration: Reductive amination between the piperidine intermediate and isopropylamine-glycolaldehyde under hydrogenation conditions (Pd/C, H₂) .

  • Stereochemical Control: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
11-Methylpiperidine, CH₂O, HCl, 60°C75%
2Isopropylamine, NaBH₄, EtOH, 25°C68%
3L-(+)-Tartaric acid, MeOH, recrystallization82%

Source: Adapted from

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

The compound demonstrates kappa-opioid receptor (KOR) antagonism (IC₅₀ = 12.3 ± 1.0 nM) and serotonin 5-HT₁F agonism (EC₅₀ = 240 ± 73 nM) . Its piperidine and ethanolamine groups facilitate hydrogen bonding with Asp138 and Tyr139 residues in transmembrane domains, stabilizing antagonist conformations .

In Vitro Pharmacokinetics

  • Plasma Stability: 97% remaining after 2 hours (human plasma) .

  • Blood-Brain Barrier Permeability: LogBB = -0.57, indicating moderate CNS penetration .

  • hERG Inhibition: Ki = 8.82 µM, suggesting low cardiotoxicity risk .

Applications in Medicinal Chemistry

Neurological Therapeutics

  • Depression and Anxiety: Modulates KOR-mediated dysphoria in rodent models (ED₅₀ = 1.2 mg/kg) .

  • Migraine Prophylaxis: 5-HT₁F activation reduces trigeminal nerve activation in preclinical trials .

Chemical Biology Probes

Used in photoaffinity labeling studies to map allosteric sites on G-protein-coupled receptors (GPCRs) .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Piperidine Derivatives

CompoundKOR IC₅₀ (nM)5-HT₁F EC₅₀ (nM)cLogP
Target Compound12.32403.6
1-Methyl-4-isopropyl-piperidine903N/A2.1
2-(1-Methyl-piperidin-2-ylmethyl)-amino-ethanol28155001.8

Source:

The target compound’s 3.6 cLogP balances lipophilicity for membrane penetration while retaining aqueous solubility, outperforming analogs in receptor selectivity .

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